molecular formula C13H16ClNO4 B1659604 Diethyl 2-(3-chloroanilino)malonate CAS No. 6626-01-3

Diethyl 2-(3-chloroanilino)malonate

Cat. No.: B1659604
CAS No.: 6626-01-3
M. Wt: 285.72 g/mol
InChI Key: UXLOOGHIEDLQPL-UHFFFAOYSA-N
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Description

Diethyl 2-(3-chloroanilino)malonate is an organic compound with the molecular formula C13H16ClNO4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 3-chloroanilino group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(3-chloroanilino)malonate can be synthesized through the alkylation of diethyl malonate with 3-chloroaniline. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the diethyl malonate, forming an enolate ion. This enolate then undergoes nucleophilic substitution with 3-chloroaniline to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-chloroanilino)malonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted anilines.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Substituted Anilines: Formed through decarboxylation.

    Carboxylic Acids: Formed through hydrolysis of ester groups.

Scientific Research Applications

Diethyl 2-(3-chloroanilino)malonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive molecules.

    Materials Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-(3-chloroanilino)malonate involves its reactivity as an enolate ion. The enolate can undergo nucleophilic substitution reactions, forming new carbon-carbon bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(3,4-dichloroanilino)malonate
  • Diethyl 2-(4-chloroanilino)malonate
  • Diethyl 2-(3,4-dimethoxyanilino)malonate

Uniqueness

Diethyl 2-(3-chloroanilino)malonate is unique due to the presence of the 3-chloroanilino group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials.

Properties

IUPAC Name

diethyl 2-(3-chloroanilino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-3-18-12(16)11(13(17)19-4-2)15-10-7-5-6-9(14)8-10/h5-8,11,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLOOGHIEDLQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289032
Record name diethyl 2-(3-chloroanilino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-01-3
Record name NSC58617
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-(3-chloroanilino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Chloroaniline (12.8 g) and diethyl bromomalonate (9.6 g) were dissolved in dry toluene (20 ml). The solution was heated under reflux with stirring for 3 hours. The reaction mixture was washed with dilute hydrochloric acid and then three times with water, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was washed with n-hexane to give 3.3 g (yield 29%) of diethyl m-chloroanilinomalonate having the following NMR data.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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